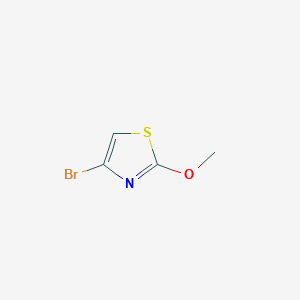

4-Bromo-2-methoxythiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZROWEIIPIELCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376855 | |

| Record name | 4-Bromo-2-methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240816-35-7 | |

| Record name | 4-Bromo-2-methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methoxy-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-methoxythiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2-methoxythiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery, particularly in the burgeoning field of targeted protein degradation. This document outlines its chemical properties, plausible synthetic routes, reactivity, and potential applications, offering a valuable resource for researchers utilizing this compound in their work.

Chemical Identity and Properties

This compound is a substituted thiazole ring, a structural motif present in numerous biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for further chemical modifications, while the methoxy group at the 2-position influences the electronic properties and potential binding interactions of derivative molecules.

Table 1: General and Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Analogous Compound Data |

| CAS Number | 240816-35-7[1] | - |

| Molecular Formula | C₄H₄BrNOS | - |

| Molecular Weight | 194.05 g/mol | - |

| Appearance | - | Colorless to yellow clear liquid (for 4-Bromo-2-methylthiazole)[2] |

| Boiling Point | No data available | 199.2 ± 13.0 °C (Predicted for 4-Bromo-2-methylthiazole)[3] |

| Melting Point | No data available | - |

| Density | No data available | 1.702 ± 0.06 g/cm³ (Predicted for 4-Bromo-2-methylthiazole)[3] |

| Solubility | No data available | - |

| Purity | Typically ≥95% | - |

| Storage | Room temperature | - |

Synthesis and Reactivity

While a specific, published synthesis for this compound is not widely available, a plausible synthetic strategy can be inferred from established methods for thiazole synthesis. One potential route is the Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-halocarbonyl compound. Alternatively, functional group interconversion from a more readily available thiazole derivative, such as the bromination of 2-methoxythiazole, could be employed.

The primary utility of this compound in synthetic chemistry lies in the reactivity of the C4-bromine atom. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Diagram 1: Reactivity of this compound in Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery: A Protein Degrader Building Block

This compound is designated as a "degrader building block," indicating its utility in the synthesis of molecules for targeted protein degradation (TPD). TPD is a novel therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.

One of the most prominent TPD approaches involves the use of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination and subsequent degradation of the POI.

This compound can be incorporated into the synthesis of PROTACs, potentially as part of the linker or as a scaffold to which the POI ligand or E3 ligase ligand is attached. The thiazole moiety can offer desirable physicochemical properties and metabolic stability to the final degrader molecule.

Diagram 2: Workflow for the Utilization of this compound in PROTAC Synthesis

Caption: Synthetic workflow for PROTAC development.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions that can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

4.1. Suzuki-Miyaura Coupling (General Protocol)

This reaction is used to form carbon-carbon bonds between the thiazole ring and an aryl or heteroaryl group.

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., dioxane/water mixture) followed by a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Stir the reaction mixture at a temperature ranging from 80-110 °C for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

4.2. Sonogashira Coupling (General Protocol)

This protocol is for the formation of a carbon-carbon bond between the thiazole and a terminal alkyne.

-

Reaction Setup: In a dry, inert atmosphere-flushed flask, dissolve this compound (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper(I) co-catalyst like CuI (0.04 eq) in an anhydrous solvent (e.g., THF or DMF).

-

Reagent Addition: Add an amine base, such as triethylamine (2.0 eq), followed by the terminal alkyne (1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

4.3. Buchwald-Hartwig Amination (General Protocol)

This reaction is used to form a carbon-nitrogen bond between the thiazole ring and an amine.

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas.

-

Reagent Addition: Add the amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete. Monitor by TLC or LC-MS.

-

Work-up: Cool the reaction mixture, dilute it with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

Safety and Handling

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Eye Damage/Irritation: May cause serious eye damage or irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

It is crucial to consult the supplier-specific SDS for detailed and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its utility in palladium-catalyzed cross-coupling reactions allows for the straightforward creation of diverse molecular libraries. Its designation as a degrader building block highlights its potential in the synthesis of novel therapeutics for targeted protein degradation. While some of the physicochemical data for this specific compound is not widely published, this guide provides a solid foundation for its use in research and development, drawing on data from analogous compounds and established synthetic methodologies. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 2. 4-Bromo-2-methylthiazole | 298694-30-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. 4-BROMO-2-METHYLTHIAZOLE CAS#: 298694-30-1 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-Bromo-2-methoxythiazole

This guide provides essential physicochemical data for 4-Bromo-2-methoxythiazole, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail its molecular properties and offer a logical visualization of its core attributes.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C4H4BrNOS[1] |

| Molecular Weight | 194.05 g/mol [1] |

| Purity | ≥95%[1] |

| CAS Number | 240816-35-7[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the research context and are often proprietary or published in peer-reviewed literature. For specific methodologies, researchers should consult chemical synthesis databases and academic journals, referencing the compound by its CAS number (240816-35-7) for precise results.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name and its fundamental molecular properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-methoxythiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-2-methoxythiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details a reliable synthetic protocol, thorough characterization data, and the logical workflow for its preparation and analysis.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of 2,4-dibromothiazole with sodium methoxide. The greater reactivity of the bromine atom at the 2-position of the thiazole ring allows for a regioselective substitution, yielding the desired product.

A proposed reaction scheme is as follows:

Spectroscopic Profile of 4-Bromo-2-methoxythiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-2-methoxythiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work and structural verification.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | Singlet | 1H | H-5 (Thiazole ring) |

| ~4.10 | Singlet | 3H | -OCH₃ |

Note: The chemical shift of the thiazole proton is influenced by the electron-withdrawing bromine at position 4 and the electron-donating methoxy group at position 2.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 (Thiazole ring) |

| ~115 | C-4 (Thiazole ring) |

| ~112 | C-5 (Thiazole ring) |

| ~58 | -OCH₃ |

Note: The chemical shifts are estimated based on the expected electronic environment of each carbon atom within the substituted thiazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (Thiazole ring) |

| ~2950, ~2850 | Medium | C-H stretch (Aliphatic -OCH₃) |

| ~1610 | Medium | C=N stretch (Thiazole ring) |

| ~1480 | Medium | C=C stretch (Thiazole ring) |

| ~1250 | Strong | C-O-C asymmetric stretch (methoxy) |

| ~1050 | Strong | C-O-C symmetric stretch (methoxy) |

| ~800 | Strong | C-H out-of-plane bend (Thiazole ring) |

| ~650 | Medium | C-Br stretch |

Note: The IR spectrum is predicted to show characteristic absorptions for the thiazole ring, the methoxy group, and the carbon-bromine bond.

Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Assignment |

| 193/195 | High | [M]⁺˙ (Molecular ion, due to ⁷⁹Br/⁸¹Br isotopes) |

| 178/180 | Medium | [M - CH₃]⁺ |

| 150/152 | Medium | [M - CH₃ - CO]⁺ |

| 114 | Low | [M - Br]⁺ |

| 71 | Low | [C₃H₃S]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹³Br and ⁸¹Br are in an approximate 1:1 ratio), leading to M and M+2 peaks of nearly equal intensity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: Approximately 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

For a liquid sample, place one drop directly onto the ATR crystal.

-

For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Introduction:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into the instrument. If using GC-MS, the sample will be vaporized and separated on the GC column before entering the mass spectrometer.

Ionization and Analysis:

-

The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 4-Bromo-2-methoxythiazole: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxythiazole is a heterocyclic organic compound that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation (TPD). Its unique chemical structure, featuring a reactive bromine atom and a methoxy group on a thiazole scaffold, makes it a versatile synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility in the design of proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Physicochemical Properties

This compound is characterized by a five-membered thiazole ring containing sulfur and nitrogen atoms. A bromine atom is substituted at the 4-position, and a methoxy group is attached at the 2-position.

Chemical Structure:

-

IUPAC Name: 4-bromo-2-methoxy-1,3-thiazole

-

CAS Number: 240816-35-7

-

Molecular Formula: C₄H₄BrNOS

-

SMILES: COC1=NC(=CS1)Br

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models due to limited publicly available experimental data.

| Property | Value | Source |

| Molecular Weight | 194.05 g/mol | [cite: ] |

| Melting Point | Not available | |

| Boiling Point | 199.2 ± 13.0 °C (Predicted) | [1] |

| Density | 1.702 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the expected spectroscopic data.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | A singlet for the methoxy protons (CH₃) and a singlet for the proton on the thiazole ring. |

| ¹³C NMR | Resonances for the four carbon atoms of the thiazole ring and the methoxy carbon. |

| IR Spectroscopy | Characteristic peaks for C-H, C=N, and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (194.05 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from readily available starting materials. The following is a detailed, hypothetical experimental protocol adapted from established synthetic methodologies for similar thiazole derivatives.

Overall Reaction Scheme:

Step 1: Synthesis of a 2-Aminothiazole Intermediate (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring.[2][3]

Materials:

-

Thiourea

-

An appropriate α-haloketone (e.g., 2-chloroacetaldehyde)

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the α-haloketone (1 equivalent) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The product, the 2-aminothiazole intermediate, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Conversion of 2-Aminothiazole to 2-Methoxythiazole

This step involves the diazotization of the amino group followed by methoxylation.

Materials:

-

2-Aminothiazole intermediate from Step 1

-

Sodium nitrite

-

Hydrochloric acid

-

Methanol

-

Copper(I) oxide (catalyst)

Procedure:

-

Dissolve the 2-aminothiazole intermediate in a mixture of methanol and hydrochloric acid at 0 °C.

-

Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, add copper(I) oxide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-methoxythiazole intermediate.

Step 3: Bromination of 2-Methoxythiazole

The final step is the regioselective bromination of the 2-methoxythiazole intermediate at the 4-position.

Materials:

-

2-Methoxythiazole intermediate from Step 2

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Benzoyl peroxide (radical initiator)

Procedure:

-

Dissolve the 2-methoxythiazole intermediate in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1 equivalent) and a catalytic amount of benzoyl peroxide to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application in Targeted Protein Degradation: A Workflow for PROTAC Development and Validation

This compound serves as a crucial building block for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins. The following workflow illustrates how this compound is utilized in a typical drug discovery campaign focused on TPD.

References

4-Bromo-2-methoxythiazole: A Technical Safety Guide for Research and Development

An In-depth Examination of Hazard Identification, Safe Handling, and Emergency Protocols

This technical guide provides a comprehensive overview of the safety data for 4-Bromo-2-methoxythiazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the safety data of structurally analogous compounds, including 4-Bromo-2-methylthiazole and 4-Bromothiazole. This guide is intended for researchers, scientists, and professionals in drug development to foster a culture of safety and ensure the proper handling of this chemical.

Hazard Identification and Classification

Based on data from structurally similar compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to include:

-

Acute Oral Toxicity : Likely harmful if swallowed.

-

Skin Corrosion/Irritation : Expected to cause skin irritation.

-

Serious Eye Damage/Eye Irritation : May cause serious eye irritation or damage.

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

The GHS hazard statements for closely related compounds like 4-Bromo-2-methylthiazole include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). [1] Table 1: GHS Hazard Classification for Structurally Similar Compounds

| Hazard Class | Hazard Category | GHS Hazard Statement | Source Compound |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 4-Bromo-2-methylthiazole,[1] 4-Bromothiazole [2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 4-Bromo-2-methylthiazole,[1] 4-Bromothiazole [2] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | 4-Bromo-2-methylthiazole,[1] 4-Bromothiazole [2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation | 4-Bromo-2-methylthiazole,[1] 4-Bromothiazole [2] |

Physical and Chemical Properties

Table 2: Physicochemical Properties of Analogous Thiazole Derivatives

| Property | 4-Bromo-2-methylthiazole | 4-Bromothiazole |

| Molecular Formula | C4H4BrNS | C3H2BrNS |

| Molecular Weight | 178.05 g/mol [1] | 164.03 g/mol |

| Appearance | Colorless to Yellow clear liquid | - |

| Boiling Point | 89 °C / 16 mmHg | - |

| Flash Point | 74 °C | - |

| Specific Gravity | 1.68 | - |

| Refractive Index | 1.57 | - |

Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols should be implemented when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection : Wear chemical safety goggles and a face shield. [2]* Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection : Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection : Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used. [2]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing. [2]* Do not breathe dust, fumes, gas, mist, vapors, or spray. [3]* Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere for air-sensitive compounds.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][4]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [2]* Some related compounds are stored at refrigerated temperatures (0-10°C).

Emergency Procedures and First Aid

A clear and accessible emergency plan is crucial. The following diagram outlines the general first-aid procedures.

In case of exposure, follow these steps:

-

Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [3]* Skin Contact : Immediately wash with plenty of soap and water. [4]Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. [3]* Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]Seek immediate medical attention. [2]* Ingestion : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. [5]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and containment.

-

Personal Precautions : Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and wear personal protective equipment. [6]* Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up : Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. [2]

Experimental Protocols for Safety Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are used to determine the hazardous properties of chemicals. For a compound like this compound, the following OECD test guidelines would be relevant for a comprehensive safety assessment:

-

OECD 420 : Acute Oral Toxicity - Fixed Dose Procedure

-

OECD 404 : Acute Dermal Irritation/Corrosion

-

OECD 405 : Acute Eye Irritation/Corrosion

-

OECD 403 : Acute Inhalation Toxicity

These tests are typically conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data. The methodologies involve the administration of the substance to laboratory animals under controlled conditions and subsequent observation for signs of toxicity or irritation.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, the data from analogous brominated thiazole derivatives provide a strong indication of its potential hazards. It should be handled with the utmost care, assuming it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Adherence to the safe handling procedures, use of appropriate personal protective equipment, and preparedness for emergency situations are paramount for ensuring the safety of all personnel working with this compound. It is strongly recommended that a comprehensive safety assessment, following established experimental protocols, be conducted to fully characterize the toxicological profile of this compound.

References

- 1. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Bromo-2-methylthiazole | 298694-30-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. fishersci.fr [fishersci.fr]

- 6. echemi.com [echemi.com]

A Technical Guide to 4-Bromo-2-methoxythiazole for Researchers and Drug Development Professionals

Introduction

4-Bromo-2-methoxythiazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom and a methoxy group on a thiazole core, makes it a versatile substrate for a variety of chemical transformations. The thiazole ring is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial and anticancer agents.[1][2] The presence of the bromo substituent provides a convenient handle for introducing molecular diversity through cross-coupling reactions, enabling the synthesis of libraries of compounds for screening and lead optimization.[3]

This technical guide provides an overview of the commercial suppliers of this compound, its physicochemical properties, and its potential applications in research and development.

Commercial Suppliers and Product Specifications

The following table summarizes key data for this compound available from various commercial suppliers. This information is crucial for researchers to source the appropriate grade and quantity of the compound for their specific experimental needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| Sigma-Aldrich | 240816-35-7 | C4H4BrNOS | 194.05 | Not specified | Not specified | Not specified | Not specified |

| MedchemExpress | 240816-35-7 | C4H4BrNOS | Not specified | Not specified | Solid | 80-84 | 242.8 at 760 mmHg |

| CP Lab Chemicals | 240816-35-7 | C4H4BrNOS | 194.05 | min 95% | Not specified | Not specified | Not specified |

Note: Product specifications are subject to change and may vary by batch. It is recommended to consult the supplier's certificate of analysis for the most up-to-date information.

Experimental Protocols and Synthetic Applications

The primary utility of bromo-substituted heterocycles like this compound in drug development lies in their application in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[3]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

This is a general procedure and may require optimization for specific substrates.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), a boronic acid or boronic ester derivative (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water or brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a researcher utilizing this compound in a synthetic chemistry project.

Caption: A typical experimental workflow from sourcing to biological evaluation.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common application for such scaffolds in drug discovery.

Caption: A hypothetical signaling pathway inhibited by a thiazole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

The Purity and Specifications of Commercially Available 4-Bromo-2-methoxythiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and specifications of commercially available 4-Bromo-2-methoxythiazole (CAS No: 240816-35-7), a key building block in medicinal chemistry and drug development. Understanding the quality of this reagent is critical for ensuring the reliability and reproducibility of synthetic protocols and the safety and efficacy of final pharmaceutical compounds.

Chemical Identity and General Specifications

This compound is a halogenated heterocyclic compound with the molecular formula C₄H₄BrNOS and a molecular weight of 194.05 g/mol . It is typically supplied as a solid. The general specifications provided by various commercial suppliers are summarized in Table 1.

| Parameter | Typical Specification | Source |

| Purity | ≥95% to ≥98% | Commercial Suppliers |

| Appearance | White to off-white or light yellow solid | Supplier Data Sheets |

| Molecular Formula | C₄H₄BrNOS | N/A |

| Molecular Weight | 194.05 | N/A |

| CAS Number | 240816-35-7 | N/A |

Purity Analysis and Impurity Profile

The purity of commercially available this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. While detailed batch-specific Certificates of Analysis (CoA) are not always publicly available, a general understanding of potential impurities can be derived from its synthetic routes.

A plausible synthetic pathway to this compound may involve the bromination of 2-methoxythiazole. Potential process-related impurities could therefore include:

-

Starting materials: Unreacted 2-methoxythiazole.

-

Over-brominated species: Dibrominated methoxythiazoles.

-

Isomeric impurities: 5-Bromo-2-methoxythiazole.

-

Residual solvents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, heptane).

-

By-products from side reactions.

A representative, though not compound-specific, Certificate of Analysis for a similar compound, 4-bromo-2-(trifluoromethyl)thiazole, indicates a purity of ≥98.0% as determined by ¹H NMR, with the appearance being a colorless to light yellow liquid. This suggests that high-purity batches of this compound are achievable.

Analytical Methodologies for Quality Control

To ensure the quality of this compound for research and development, a robust analytical quality control workflow is essential. The following diagram illustrates a typical workflow for the analysis of this compound.

Storage and Stability of 4-Bromo-2-methoxythiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and potential stability concerns for 4-Bromo-2-methoxythiazole. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related thiazole and brominated heterocyclic compounds to provide robust recommendations and insights into potential degradation pathways.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general chemical principles and data from similar compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale & Key Considerations |

| Temperature | -20°C to 8°C (Refrigerated to Freezer) | Lower temperatures minimize the rate of potential degradation reactions. For long-term storage, -20°C is preferable. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Thiazole rings can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. |

| Light | Protect from light (Store in amber vials or dark) | Thiazole derivatives can be photosensitive, leading to degradation upon exposure to UV or visible light. |

| Container | Tightly sealed, chemically resistant container (e.g., amber glass vial with a PTFE-lined cap) | Prevents exposure to air and moisture. The packaging material should be inert to prevent leaching or reaction with the compound. |

| Handling | Handle in a well-ventilated area or under a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. | Avoid inhalation of vapors and skin contact. |

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its handling and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₄H₄BrNOS | |

| Molecular Weight | 194.05 g/mol | |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | Predicted: 199.2 ± 13.0 °C | |

| Density | Predicted: 1.702 ± 0.06 g/cm³ | |

| pKa | Predicted: 0.66 ± 0.10 |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Forced degradation studies on similar compounds have highlighted hydrolysis, oxidation, and photolysis as primary routes of decomposition.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

To assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on general guidelines for stress testing of pharmaceutical substances and should be adapted and validated for the specific compound.

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Table 3: Forced Degradation Conditions

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid state at 80°C for 48 hours |

| Photostability | Expose solid and solution (in a photostability chamber) to ICH Q1B recommended light conditions (e.g., 1.2 million lux hours and 200 watt hours/square meter) |

Workflow for Forced Degradation Study:

Caption: General workflow for a forced degradation study.

Recommended Analytical Methodology

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the recommended technique.

Table 4: Starting HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry (for peak identification) |

| Injection Volume | 10 µL |

Method Development and Validation: The initial method parameters should be optimized to achieve adequate separation of the parent compound from all degradation products. The method should then be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific, publicly available stability data for this compound is scarce, a conservative approach to storage and handling based on the chemistry of related brominated thiazoles is prudent. This guide provides a framework for researchers to ensure the integrity of their samples and to develop a comprehensive understanding of the compound's stability profile through systematic forced degradation studies. The experimental protocols and analytical methods outlined herein serve as a robust starting point for these investigations.

Solubility of 4-Bromo-2-methoxythiazole in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Bromo-2-methoxythiazole

Before delving into solubility, a summary of the key physicochemical properties of this compound is essential for understanding its behavior in different solvent environments.

| Property | Value |

| Molecular Formula | C₄H₄BrNOS |

| Molecular Weight | 194.05 g/mol [1] |

| CAS Number | 240816-35-7[1][2] |

| Appearance | Likely a liquid or low-melting solid |

| Structure | A five-membered thiazole ring substituted with a bromine atom at the 4-position and a methoxy group at the 2-position. |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its structure. The molecule possesses both polar (methoxy group, nitrogen and sulfur heteroatoms) and non-polar (brominated thiazole ring) characteristics.

-

Polar Aprotic Solvents: High solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.

-

Polar Protic Solvents: Good to moderate solubility is anticipated in polar protic solvents like methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitrogen and oxygen atoms of the methoxy group would contribute to its solubility.

-

Non-Polar Solvents: Moderate to low solubility is predicted in non-polar solvents such as toluene, hexane, and cyclohexane. The non-polar character of the brominated ring system will allow for some interaction, but the polar groups will limit extensive dissolution.

-

Ethers and Esters: Moderate solubility is expected in solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate, which have intermediate polarity.

Quantitative Solubility Determination: Experimental Protocols

To obtain precise solubility data, experimental determination is necessary. The shake-flask method is a widely accepted and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[3]

Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to several vials. The presence of excess solid is crucial to ensure that a true equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute remains constant.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microcrystals.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification and Data Reporting:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the compound in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of an organic compound like this compound.

Caption: General experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides a robust framework for researchers to approach its solubility assessment. The predicted qualitative solubility suggests good solubility in polar aprotic and protic solvents. For precise quantitative data, the detailed shake-flask experimental protocol offers a reliable method. Understanding the solubility of this compound is a critical step in its application for drug discovery, process chemistry, and materials science, enabling informed solvent selection for synthesis, purification, and formulation.

References

The Strategic Role of 4-Bromo-2-methoxythiazole in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique electronic properties and ability to engage in diverse molecular interactions have rendered it a privileged scaffold in drug design. Within the vast chemical space of thiazole derivatives, 4-Bromo-2-methoxythiazole has emerged as a particularly valuable building block. The strategic placement of the bromo and methoxy substituents provides a versatile platform for the synthesis of complex molecules with a wide range of biological activities. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its role in the development of novel therapeutics, detailed experimental protocols, and an overview of the biological activities of its derivatives.

Core Applications in Drug Discovery

The utility of this compound in medicinal chemistry stems from its adaptable chemical nature. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The 2-methoxy group, on the other hand, influences the electronic properties of the thiazole ring and can participate in key hydrogen bonding interactions with biological targets, in addition to modifying the compound's lipophilicity and metabolic stability.

Anticancer Drug Discovery

Thiazole-containing compounds have demonstrated significant potential as anticancer agents, and derivatives of this compound are being explored for their ability to modulate key signaling pathways involved in cancer progression. One notable area of investigation is the development of kinase inhibitors. While specific data for this compound derivatives is emerging, related bromothiazole compounds have shown potent inhibitory activity against various kinases. For instance, certain 2,4-disubstituted-1,3-thiazole derivatives have exhibited significant anti-breast cancer effects with IC50 values in the low microgram per milliliter range[1].

A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cells, showing a significant improvement in potency (from micromolar to low nanomolar range) compared to lead compounds.[2][3][4] These compounds are believed to exert their anticancer effects through the inhibition of tubulin polymerization.[2][3][4] Although not directly synthesized from this compound, these findings highlight the potential of incorporating the 2-methoxythiazole moiety in the design of potent anticancer agents.

Antimicrobial Agents

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The ability to functionalize the 4-position of the thiazole ring allows for the introduction of various substituents that can enhance antibacterial and antifungal activity. While specific studies on this compound as a starting material for antimicrobial agents are not extensively documented, the broader class of bromothiazole derivatives has shown promise.

Synthesis and Functionalization

The primary synthetic utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and efficient means to construct carbon-carbon and carbon-heteroatom bonds, enabling the generation of diverse molecular libraries for biological screening.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of this compound. This reaction involves the coupling of the bromo-thiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl and heteroaryl groups at the 4-position of the thiazole ring.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a Bromo-thiazole Derivative

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

4-Bromo-thiazole derivative (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the 4-Bromo-thiazole derivative, arylboronic acid, and base.

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound is limited in the public domain, the following table summarizes the anticancer activity of structurally related thiazole derivatives to illustrate the potential of this scaffold.

| Compound ID | Thiazole Scaffold | Target Cell Line | IC50 (µM) | Reference |

| Compound 8 | 2,4-disubstituted-1,3-thiazole | MCF-7 (Breast Cancer) | 3.36 | [1] |

| ATCAA-2 analogue | 4-substituted methoxybenzoyl-aryl-thiazole | Prostate Cancer Cells | Low nM range | [2] |

| ATCAA-2 analogue | 4-substituted methoxybenzoyl-aryl-thiazole | Melanoma Cells | Low nM range | [2] |

Signaling Pathways

Derivatives of bromothiazoles have been implicated in the modulation of various signaling pathways critical to cancer cell proliferation and survival. For example, some thiazole derivatives act as inhibitors of tubulin polymerization, a key process in cell division.

Simplified Tubulin Polymerization Inhibition Pathway:

References

- 1. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthesis and Application of 4-Bromo-2-methoxythiazole Derivatives in Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs and biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, enabling the fine-tuning of their pharmacological profiles. Among these, 4-bromo-2-methoxythiazole serves as a valuable and versatile building block for the synthesis of a diverse library of derivatives with significant potential in drug discovery, particularly in the development of novel anticancer agents. The methoxy group at the 2-position and the bromine atom at the 4-position provide orthogonal handles for functionalization, allowing for the systematic exploration of the chemical space and structure-activity relationships (SAR). This document provides detailed protocols for the synthesis of the this compound core and its subsequent derivatization via modern cross-coupling methodologies, alongside data on their biological activities, with a focus on their role as kinase inhibitors.

Synthesis of the this compound Core

The synthesis of the this compound core is achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on 2,4-dibromothiazole. The greater electrophilicity of the C2 position in the thiazole ring allows for the selective displacement of the bromine atom at this position by a methoxide source.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dibromothiazole

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Table 1: Synthesis of this compound - Representative Data

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2,4-Dibromothiazole | NaOMe | MeOH | 16 | 0 to RT | 65-85 |

Derivatization of this compound via Cross-Coupling Reactions

The bromine atom at the 4-position of the 2-methoxythiazole core is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the creation of diverse chemical libraries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the this compound core and various aryl or heteroaryl boronic acids or esters.

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3) (2.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

-

Water (if using a biphasic system)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (2-5 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent (and water if applicable) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Suzuki-Miyaura Coupling of this compound - Representative Data

| Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 12 | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 8 | 90 | 80-90 |

| Thiophen-2-ylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 16 | 110 | 75-85 |

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties at the 4-position of the 2-methoxythiazole core, providing a gateway to further functionalization or the synthesis of compounds with extended π-systems.

Materials:

-

This compound

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)2Cl2) (2-5 mol%)

-

Copper(I) iodide (CuI) (1-5 mol%)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-5 mol%).

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Table 3: Sonogashira Coupling of this compound - Representative Data

| Terminal Alkyne | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh3)2Cl2/CuI | Et3N | THF | 6 | RT | 80-90 |

| Trimethylsilylacetylene | Pd(PPh3)2Cl2/CuI | i-Pr2NEt | DMF | 4 | 60 | 85-95 |

| Propargyl alcohol | Pd(PPh3)2Cl2/CuI | Et3N | THF | 8 | 50 | 70-80 |

Heck Coupling

The Heck reaction enables the formation of a carbon-carbon bond between the this compound core and an alkene, leading to the synthesis of substituted styrenes and other vinylated derivatives.

Materials:

-

This compound

-

Alkene (e.g., styrene, methyl acrylate) (1.5 eq)

-

Palladium catalyst (e.g., Pd(OAc)2) (2-5 mol%)

-

Phosphine ligand (e.g., P(o-tol)3) (4-10 mol%)

-

Base (e.g., Et3N, K2CO3) (2.0 eq)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0 eq).

-

Add the anhydrous solvent and seal the tube.

-

Heat the reaction mixture to the desired temperature (typically 100-140 °C) for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling, dilute the mixture with an organic solvent, wash with water and brine, and dry the organic layer.

-

Concentrate the solvent and purify the residue by column chromatography.

Table 4: Heck Coupling of this compound - Representative Data

| Alkene | Catalyst / Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | 16 | 120 | 60-75 |

| Methyl acrylate | Pd(OAc)2 / P(o-tol)3 | K2CO3 | MeCN | 24 | 100 | 55-70 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 4-amino-2-methoxythiazole derivatives through the palladium-catalyzed coupling of the this compound core with various primary or secondary amines.

Materials:

-

This compound

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd2(dba)3) (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

-

Base (e.g., NaOt-Bu, K3PO4) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox, charge a reaction tube with the palladium catalyst, phosphine ligand, and base.

-

Add the this compound and the amine.

-

Add the anhydrous solvent, seal the tube, and remove it from the glovebox.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After cooling, dilute with an organic solvent, filter through a pad of celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Table 5: Buchwald-Hartwig Amination of this compound - Representative Data

| Amine | Catalyst / Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Aniline | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 18 | 100 | 70-85 |

| Morpholine | Pd2(dba)3 / SPhos | K3PO4 | Dioxane | 24 | 110 | 65-80 |

Biological Applications in Cancer Research

Derivatives of this compound have emerged as promising candidates in cancer therapy, primarily through their action as inhibitors of various protein kinases that are crucial for tumor growth, proliferation, and survival.

Inhibition of Kinase Signaling Pathways

Many synthesized 4-aryl and 4-heteroaryl-2-methoxythiazole derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the components of the PI3K/AKT/mTOR pathway.

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By inhibiting VEGFR-2, these compounds can effectively starve tumors and prevent their growth and metastasis.[2][3]

-

PI3K/AKT/mTOR Pathway Inhibition: The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4][5] Its aberrant activation is a common feature in many cancers. Thiazole derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[4][6]

Table 6: In Vitro Anticancer Activity of Representative 2-Methoxythiazole Derivatives

| Compound ID | R-group at 4-position | Target/Cell Line | IC50 (µM) |

| A-1 | 4-Methoxyphenyl | VEGFR-2 | 0.05 - 0.5 |

| A-2 | 3,4,5-Trimethoxyphenyl | MCF-7 (Breast) | 0.02 - 0.1[7] |

| A-3 | Thiophen-2-yl | HCT-116 (Colon) | 0.1 - 1.0 |

| A-4 | Pyridin-3-yl | A549 (Lung) | 0.5 - 5.0 |

| B-1 | Phenylalkynyl | PI3Kα | 0.1 - 0.8 |

| B-2 | Anilinyl | mTOR | 0.2 - 1.5 |

Note: The IC50 values are representative ranges compiled from various studies on similar thiazole derivatives and are intended for comparative purposes.

Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the synthesis and biological evaluation of this compound derivatives, the following diagrams illustrate a typical experimental workflow and the key signaling pathways targeted by these compounds.

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-methoxythiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organohalides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.

The 2-methoxy-4-arylthiazole moiety is a key structural motif in numerous biologically active compounds and advanced materials. The ability to efficiently synthesize these structures via the Suzuki coupling of 4-Bromo-2-methoxythiazole opens avenues for the creation of diverse chemical libraries for drug discovery and materials science. The electron-donating methoxy group at the 2-position of the thiazole ring influences the electronic properties of the C-Br bond at the 4-position, potentially impacting reactivity and requiring tailored reaction conditions for optimal coupling.

While specific literature detailing the Suzuki coupling of this compound is limited, this document provides a generalized protocol and expected outcomes based on established methodologies for structurally similar bromothiazole derivatives. The provided protocols and data serve as a robust starting point for reaction optimization.

Data Presentation: Expected Outcomes for Suzuki Coupling with this compound

Due to a lack of specific published data for the Suzuki coupling of this compound, the following table presents hypothetical yet representative data. These expected yields are based on typical outcomes for Suzuki couplings with other electron-rich brominated heterocycles. The trends shown reflect the general influence of the electronic properties of the boronic acid coupling partner.

| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | 90-98 |

| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ (2.5) | DMF | 110 | 6 | 75-85 |

| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 85 | 16 | 80-90 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 10 | 70-80 |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials Required:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) (1-5 mol%)

-

Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile, with or without water)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

General Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst, any phosphine ligand, and the base.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe. If a biphasic system is used, add the organic solvent followed by degassed water.

-